molecular formula C18H12O3 B15063975 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione CAS No. 105438-12-8

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione

Cat. No.: B15063975
CAS No.: 105438-12-8
M. Wt: 276.3 g/mol
InChI Key: LQAOWJZYBYJFQJ-ZHACJKMWSA-N
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Description

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and chemistry. This compound, in particular, has a unique structure that combines a naphthoquinone core with a phenylvinyl group, making it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione can be achieved through a multi-component reaction involving aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. One efficient method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach. The copper (II) oxide nanoparticles can be recovered and reused several times without loss of activity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by selecting cheap and easy-to-obtain raw materials and reagents. The process can be designed to achieve higher atom economy and better purity of the product. Industrial methods often focus on single or two-step processes with simple and mild reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in its structure is highly reactive and can participate in redox reactions, forming different products depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxy and substituted naphthoquinone derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione involves its redox activity and chemical reactivity. The quinone ring can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential therapeutic applications, where it can target cellular redox processes and disrupt the function of key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione is unique due to the presence of the phenylvinyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other naphthoquinone derivatives and makes it a valuable compound for research and development.

Properties

CAS No.

105438-12-8

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

4-hydroxy-3-[(E)-2-phenylethenyl]naphthalene-1,2-dione

InChI

InChI=1S/C18H12O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+

InChI Key

LQAOWJZYBYJFQJ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C3=CC=CC=C3C(=O)C2=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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